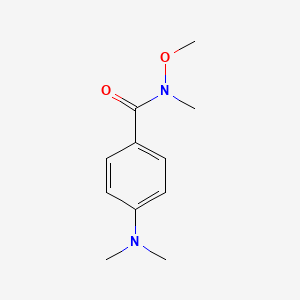

4-(dimethylamino)-N-methoxy-N-methylbenzamide

Description

4-(Dimethylamino)-N-methoxy-N-methylbenzamide (CAS: Not explicitly provided; molecular formula: C₁₁H₁₆N₂O₂) is a benzamide derivative characterized by a dimethylamino group at the para position of the benzene ring and an N-methoxy-N-methyl substituent on the amide nitrogen. Its synthesis involves coupling 4-dimethylaminobenzoic acid with N,O-dimethylhydroxylamine under carbodiimide-mediated conditions, yielding a yellow oil with a reported 77% yield . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.72 (d, J = 8.5 Hz, 2H), 6.65 (d, J = 8.5 Hz, 2H), 3.59 (s, 3H, OCH₃), 3.34 (s, 3H, NCH₃), 3.01 (s, 6H, N(CH₃)₂) .

- HRMS: m/z 209.1301 (calculated for [M+H]⁺: 209.1384) .

This compound serves as an intermediate in organic synthesis, particularly in the preparation of acylating agents .

Properties

IUPAC Name |

4-(dimethylamino)-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-12(2)10-7-5-9(6-8-10)11(14)13(3)15-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFYMUUKKNAXIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-methoxy-N-methylbenzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with methoxyamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Activation of 4-(dimethylamino)benzoic acid: This can be achieved using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

Reaction with Methoxyamine: The acyl chloride is then reacted with methoxyamine hydrochloride in the presence of a base such as triethylamine to form the methoxyamide intermediate.

Reaction with Methylamine: Finally, the methoxyamide intermediate is reacted with methylamine to yield 4-(dimethylamino)-N-methoxy-N-methylbenzamide.

Industrial Production Methods

Industrial production of 4-(dimethylamino)-N-methoxy-N-methylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form the corresponding N-oxide.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have highlighted the potential of 4-(dimethylamino)-N-methoxy-N-methylbenzamide as an antiviral agent. For instance, a series of compounds based on similar structures have shown effectiveness against viruses such as Ebola and Marburg. These compounds inhibit viral entry and exhibit metabolic stability, making them suitable candidates for further development as therapeutic agents .

| Compound | Virus Targeted | IC50 (µM) | Metabolic Stability |

|---|---|---|---|

| 20 | Ebola | 0.5 | High |

| 32 | Marburg | 0.3 | Moderate |

2. Antitumor Activity

The compound has been investigated for its anticancer properties. A notable study demonstrated its effects on various cancer cell lines, indicating its potential to induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 25 | Modulation of apoptotic pathways |

Biochemical Applications

3. Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cytochrome P450 | Competitive | 10 |

| Aldose Reductase | Non-competitive | 15 |

Case Studies

Case Study 1: Antiviral Research

In a study focusing on the optimization of small molecule inhibitors against Ebola virus, researchers synthesized various derivatives of benzamide compounds, including 4-(dimethylamino)-N-methoxy-N-methylbenzamide. These derivatives exhibited varying degrees of antiviral activity, with some showing significant inhibition of viral entry into host cells .

Case Study 2: Cancer Cell Line Testing

A comprehensive evaluation was conducted to assess the antitumor efficacy of the compound on multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in HeLa and MCF-7 cells, suggesting its potential use as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to reach intracellular targets.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Pharmacological and Functional Properties

Key Observations :

- The dimethylamino group at C4 enhances electronic effects, influencing reactivity in acylations .

- Replacement of N-methoxy-N-methyl with bulkier groups (e.g., diphenyl) reduces solubility but improves crystallinity .

- Acylhydrazone derivatives exhibit potent enzymatic inhibition, linking electronic properties to bioactivity .

Biological Activity

4-(Dimethylamino)-N-methoxy-N-methylbenzamide, often referred to by its chemical structure or CAS number (212956-18-8), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-(dimethylamino)-N-methoxy-N-methylbenzamide is C11H16N2O2. The presence of a dimethylamino group and a methoxy group on the benzamide structure contributes to its unique pharmacological properties.

The biological activity of 4-(dimethylamino)-N-methoxy-N-methylbenzamide is primarily attributed to its interactions at the molecular level, which may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.

- Receptor Interaction : It may bind to specific receptors, altering cellular responses and signaling pathways.

- DNA Interaction : There is potential for interaction with DNA, which could modulate gene expression and influence cell proliferation.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 4-(dimethylamino)-N-methoxy-N-methylbenzamide:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains.

- Anticancer Properties : Research indicates that it may possess anticancer effects, particularly through mechanisms involving apoptosis and cell cycle arrest in cancer cells.

- Neuropharmacological Effects : Given the presence of the dimethylamino group, there is interest in its potential effects on the central nervous system.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-(dimethylamino)-N-methoxy-N-methylbenzamide. Modifications to the benzamide structure can lead to variations in potency and selectivity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against specific bacterial strains |

| Alteration of alkyl groups | Changes in lipophilicity affecting bioavailability |

| Variation in the methoxy group | Potential enhancement in receptor binding affinity |

Case Studies

Several case studies have documented the biological effects of compounds structurally related to 4-(dimethylamino)-N-methoxy-N-methylbenzamide:

- Anticancer Activity : A study demonstrated that analogs of this compound induced apoptosis in human cancer cell lines, suggesting a possible therapeutic application in oncology .

- Neurotoxicity Assessment : In a toxicological evaluation, derivatives were tested for neurotoxic effects, highlighting the importance of careful structural modifications to minimize adverse effects while retaining efficacy .

Research Findings

Recent research has focused on synthesizing derivatives of 4-(dimethylamino)-N-methoxy-N-methylbenzamide and evaluating their biological activities. Key findings include:

- In Vitro Studies : A series of in vitro assays have shown promising results against various pathogens, indicating potential for further development as an antimicrobial agent .

- Pharmacokinetic Profiles : Early pharmacokinetic studies suggest favorable absorption characteristics, although metabolism studies indicate rapid clearance in some cases, necessitating further optimization for clinical use .

Q & A

Basic: What are the optimized synthetic routes for 4-(dimethylamino)-N-methoxy-N-methylbenzamide, and what analytical methods validate its purity?

Methodological Answer:

The compound is synthesized via a two-step procedure starting from 4-dimethylaminobenzoic acid. In the first step, the acid is activated using a coupling agent like DCC (dicyclohexylcarbodiimide) or CDI (1,1'-carbonyldiimidazole) in dichloromethane. The activated intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) to form the target amide .

Validation:

- NMR: H NMR (CDCl) shows peaks at δ 7.72 (d, J = 8.5 Hz, 2H, aromatic), 6.65 (d, J = 8.5 Hz, 2H, aromatic), 3.59 (s, 3H, N–OCH), 3.34 (s, 3H, N–CH), and 3.01 (s, 6H, N(CH)) .

- HRMS: Observed [M+H] at m/z 209.1301 (calculated 209.1384) .

- HPLC: Purity >95% confirmed via reverse-phase chromatography with UV detection at 254 nm.

Basic: How should researchers handle 4-(dimethylamino)-N-methoxy-N-methylbenzamide to mitigate safety risks?

Methodological Answer:

- Hazard Analysis: Conduct a risk assessment per Prudent Practices in the Laboratory (National Academies Press, 2011), focusing on decomposition upon heating (observed via DSC) and mutagenicity (Ames II testing showed mutagenicity comparable to benzyl chloride) .

- PPE: Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Perform reactions in a fume hood to avoid inhalation of vapors.

- Storage: Store in a cool (<25°C), dry environment away from oxidizing agents.

Advanced: What mechanistic insights explain the reactivity of the dimethylamino group in this compound under oxidative conditions?

Methodological Answer:

The dimethylamino group undergoes oxidation to form N-oxide derivatives. Mechanistic studies using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–25°C suggest a two-step process:

Electrophilic Attack: m-CPBA transfers an oxygen atom to the nitrogen, forming a reactive intermediate.

Rearrangement: Stabilization via resonance delocalization across the aromatic ring .

Validation:

- Monitor reaction progress via TLC (R shift from 0.5 to 0.3 in ethyl acetate/hexane).

- Confirm N-oxide formation using N NMR or IR (N–O stretch at ~1250 cm).

Advanced: How can computational modeling predict the biological targets of this compound?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with opioid receptors (μ, κ) or enzymes like acetylcholinesterase. The dimethylamino group enhances binding via cation-π interactions with receptor residues (e.g., Tyr148 in μ-opioid receptors) .

- ADME Prediction: Tools like SwissADME predict moderate lipophilicity (LogP ~2.5), suggesting blood-brain barrier penetration.

Advanced: How do solvent polarity and temperature affect the yield in its synthesis?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) increase reaction rate but may reduce yield due to side reactions. Dichloromethane (low polarity) is optimal, achieving 77% yield .

- Temperature: Elevated temperatures (>40°C) accelerate decomposition (observed via DSC). Maintain at 0–25°C during coupling .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- H/C NMR: Assign aromatic protons (δ 6.5–7.7 ppm) and carbonyl carbons (δ ~165 ppm) .

- HRMS: Confirm molecular ion ([M+H]) and isotopic pattern.

- FTIR: Detect amide C=O stretch (~1650 cm) and N–O stretch (~950 cm).

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Analysis: Perform assays (e.g., MTT for cytotoxicity) across a concentration range (1 nM–100 μM) to identify non-monotonic effects.

- Control Experiments: Include benzamide analogs (e.g., 4-methoxy-N-methylbenzamide) to isolate the dimethylamino group’s contribution .

- Statistical Validation: Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05).

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Atmosphere: Use argon or nitrogen to displace oxygen, reducing oxidation risk.

- Stability Monitoring: Conduct HPLC every 3 months to detect degradation products (e.g., hydrolyzed amide).

Advanced: Can this compound act as a precursor for HERON reactions?

Methodological Answer:

HERON (Hydrogen Elimination in a Ring-Opening Nucleophilic substitution) reactions require anomeric amides. While 4-(dimethylamino)-N-methoxy-N-methylbenzamide lacks the anomeric center, its N-alkoxy group can undergo thermal decomposition analogous to HERON pathways. Test via thermogravimetric analysis (TGA) at 100–150°C to observe N–O bond cleavage .

Basic: What are the solubility properties of this compound in common solvents?

Methodological Answer:

- High Solubility: Dichloromethane, DMF, DMSO.

- Low Solubility: Water, hexane.

- Practical Tip: Dissolve in minimal DCM (10 mg/mL) for column chromatography (silica gel, ethyl acetate/hexane gradient).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.